

# experimental validation of mechanical properties of tungsten heavy alloys

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tungsten (W)

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A comparative analysis of the mechanical properties of Tungsten Heavy Alloys (WHAs) is crucial for researchers, scientists, and professionals in drug development, particularly in applications requiring high-density materials for radiation shielding or specialized instrumentation. This guide provides an objective comparison of the performance of various WHAs, supported by experimental data, and details the methodologies for key experiments.

## Comparison of Mechanical Properties

Tungsten heavy alloys are two-phase metal matrix composites, primarily composed of tungsten grains embedded in a ductile binder matrix of elements like nickel (Ni), iron (Fe), cobalt (Co), or copper (Cu).[1][2] Their mechanical properties are highly dependent on the composition of the binder, the weight percentage of tungsten, and the processing techniques employed, such as liquid-phase sintering (LPS), spark plasma sintering (SPS), and subsequent thermo-mechanical treatments.[2][3]

## Tensile Properties

The tensile strength, yield strength, and elongation are fundamental indicators of a material's mechanical performance under tension. W-Ni-Fe alloys generally exhibit a good combination of strength and ductility.[4] The addition of cobalt to the binder can further enhance strength and hardness.[5]

Table 1: Tensile Properties of Various Tungsten Heavy Alloys

Alloy Composition (wt.%)	Processing Method	Ultimate Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)	Reference(s)
90W-7Ni-3Fe	Sintered	≥ 758	≥ 517	≥ 5	[6]
91W-Ni-Fe (8:2 Ni:Fe)	Thermo-mechanically processed	-	-	-	[7]
92.5W-5.25Ni-2.25Fe	Sintered	≥ 758	≥ 517	≥ 5	[6]
93W-4.9Ni-2.1Fe	Microwave Sintered at 1500°C	1185.6	-	16.4	[2]
95W-3.5Ni-1.5Fe	Sintered	≥ 724	≥ 517	≥ 3	[6]
97W-2.1Ni-0.9Fe	Sintered	-	-	-	[6]
90W-6Ni-4Cu	Sintered	110,000 psi (~758 MPa)	90,000 psi (~620 MPa)	8	[8]
W-2Ni-1Fe	As-sintered	863	-	12.5	[5]
80W-Ni-Fe	Laser Powder Bed Fusion (LPBF)	1064	-	-	[5]
92W-Ni-Co (varying Co:Ni)	Liquid Phase Sintering + Heat Treatment	Increased with Co content	Increased with Co content	Decreased with Co content	[9]
90W-7Ni-3Co	Liquid Phase Sintering +	-	-	-	[3]

Alloy Composition (wt.%)	Processing Method	Ultimate Tensile Strength (MPa)	Yield Strength (MPa)	Elongation (%)	Reference(s)
	Cyclic Heat				
	Treatment				

| 89.6W-6.2Ni-1.8Fe-2.4Co | Liquid Phase Sintering + Thermo-mechanical processing | - | - | - | [3] |

## Hardness and Impact Properties

Hardness is a measure of a material's resistance to localized plastic deformation, while impact toughness indicates its ability to withstand sudden loads. The choice of binder elements significantly influences these properties. For instance, W-Ni-Co alloys tend to show higher hardness and impact strength compared to W-Ni-Fe alloys due to greater solubility of tungsten in the binder.[5]

Table 2: Hardness and Impact Toughness of Selected Tungsten Heavy Alloys

Alloy Composition (wt.%)	Processing Method	Hardness (HRC)	Impact Strength (J/cm²)	Reference(s)
90W-7Ni-3Fe	Sintered	32	-	[6]
93W-4.9Ni-2.1Fe	Microwave	42.1	-	[2]
	Sintered at 1500°C			
90W-6Ni-4Mn	Spark Plasma	69.1 HRA	-	[2]
	Sintering at 1150°C			
90W-6Ni-2Fe-2Co	Microwave Sintered	-	203	[10]

| 91W-6Ni-3Co | Sintered + Heat Treatment | - | > 115 |[3] |

## Fracture Toughness

Fracture toughness is a critical property for structural applications, representing a material's resistance to crack propagation. WHAs can exhibit remarkable room temperature fracture toughness, significantly higher than that of pure tungsten.[11]

Table 3: Fracture Toughness of W-Ni-Fe Alloys

Alloy Composition (wt.%)	Condition	Fracture Toughness (KJm, MPa√m)	Reference(s)
90W-Ni-Fe	As-sintered	~38 - 107	[11]
92.5W-Ni-Fe	As-sintered	~38 - 107	[11]
95W-Ni-Fe	As-sintered	~38 - 107	[11]
97W-Ni-Fe	As-sintered	Lower than 90-95W alloys	[11]

| 97W-Ni-Fe | Annealed | ~42% improvement over as-sintered |[11] |

## Experimental Protocols

The accurate determination of mechanical properties relies on standardized experimental procedures. Below are detailed methodologies for key tests.

### Tensile Testing

Objective: To determine the ultimate tensile strength, yield strength, and ductility (elongation) of the material.

Standard: ASTM E8/E8M - "Standard Test Methods for Tension Testing of Metallic Materials".

Methodology:

- Specimen Preparation: Dog-bone shaped specimens are machined from the WHA material. The dimensions of the gauge length, grip sections, and transition radii must conform to the specifications in ASTM E8.
- Testing Machine: A universal testing machine (UTM) equipped with an extensometer is used. The UTM must be calibrated and capable of applying a controlled tensile load.[\[12\]](#)[\[13\]](#)
- Procedure:
  - The dimensions of the specimen's cross-section are precisely measured.
  - The specimen is securely mounted in the grips of the UTM.
  - The extensometer is attached to the gauge section of the specimen to measure strain.
  - A tensile load is applied at a constant strain rate (e.g.,  $10^{-3}/s$ ) until the specimen fractures.[\[11\]](#)
  - The load and displacement data are recorded throughout the test.
- Data Analysis:
  - Engineering stress is calculated by dividing the applied load by the original cross-sectional area.
  - Engineering strain is calculated from the extensometer readings.
  - A stress-strain curve is plotted.
  - The yield strength is determined at 0.2% offset strain.
  - The ultimate tensile strength is the maximum stress reached.
  - The percentage elongation is calculated by measuring the final gauge length after fracture.

## Hardness Testing

Objective: To measure the material's resistance to indentation.

Standard: ASTM E18 - "Standard Test Methods for Rockwell Hardness of Metallic Materials".

Methodology:

- Specimen Preparation: The surface of the specimen must be smooth, flat, and free from any scale or lubricants.
- Testing Machine: A calibrated Rockwell hardness tester is used with a specified indenter (e.g., diamond cone for HRC scale) and load.
- Procedure:
  - A preliminary minor load is applied to seat the indenter.
  - The major load is then applied for a specified dwell time.
  - The major load is removed, and the depth of indentation is measured by the machine.
- Data Analysis: The Rockwell hardness number is read directly from the machine's dial or digital display. The reading is a measure of the indentation depth.

## Fracture Toughness Testing

Objective: To determine the material's resistance to the propagation of a pre-existing crack.

Standard: ASTM E1921 - "Standard Test Method for Determination of Reference Temperature,  $T_0$ , for Ferritic Steels in the Transition Range" (often adapted for WHAs) or ASTM E399 for linear-elastic fracture toughness.[\[11\]](#)[\[14\]](#)

Methodology:

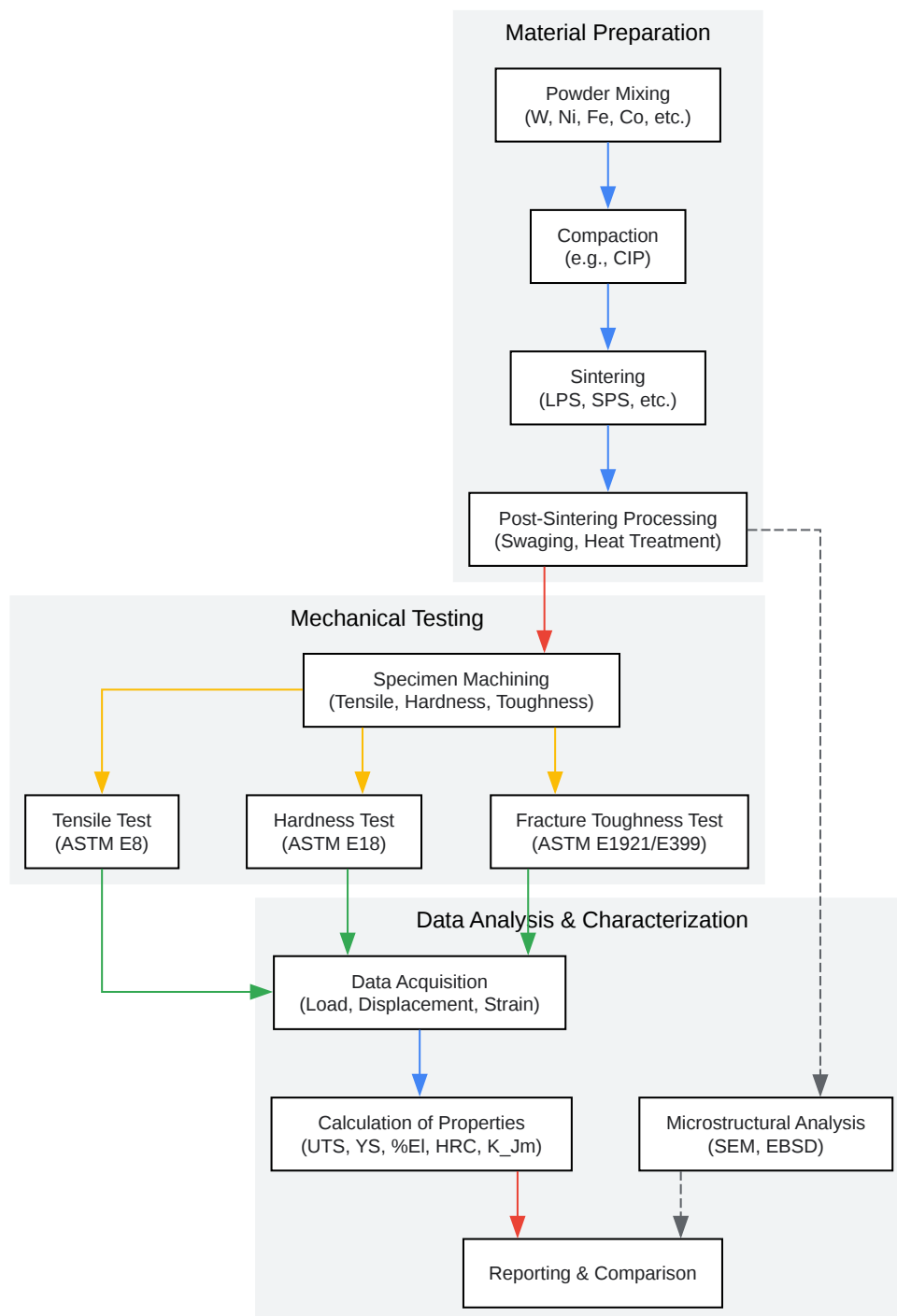
- Specimen Preparation: Compact tension (CT) or single-edge notched bend (SENB) specimens are machined.[\[14\]](#) A sharp fatigue pre-crack is introduced at the notch tip by cyclic loading. The crack length-to-width ratio ( $a/W$ ) is typically between 0.45 and 0.55.
- Testing Machine: A servo-hydraulic or electromechanical testing machine capable of precise load and displacement control is used.

- Procedure:
  - The specimen is loaded at a slow, constant rate.
  - The applied load and the crack mouth opening displacement (CMOD) are recorded continuously.
  - The test continues until the specimen fractures or the crack extends by a specified amount.
- Data Analysis:
  - The J-integral, a measure of the energy release rate, is calculated from the load-displacement curve.
  - The fracture toughness (KJc or KJm) is then determined from the J-integral value at the point of crack initiation or maximum load.[\[11\]](#)

## Visualizations

### Experimental Workflow for Mechanical Property Validation

## Experimental Workflow for Mechanical Property Validation of WHAs

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Caption: Workflow for WHA mechanical property validation.



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- To cite this document: BenchChem. [experimental validation of mechanical properties of tungsten heavy alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13828277#experimental-validation-of-mechanical-properties-of-tungsten-heavy-alloys]

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